molecular formula C14H12N4 B3258631 (Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole CAS No. 307343-49-3

(Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole

Cat. No.: B3258631
CAS No.: 307343-49-3
M. Wt: 236.27 g/mol
InChI Key: CHWBAQMSGQWPGE-UHFFFAOYSA-N
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Description

(Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole: is a heterocyclic compound that features both an indole and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole typically involves the condensation of 2-methyl-3H-indole-3-one with pyridine-3-carbohydrazide under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the product is isolated by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.

Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological macromolecules.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

  • 2-methyl-3-(2-(pyridin-2-yl)hydrazono)-3H-indole
  • 2-methyl-3-(2-(pyridin-4-yl)hydrazono)-3H-indole

Uniqueness: The position of the pyridine ring in (Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole confers unique electronic properties, making it distinct from its isomers. This positional difference can significantly impact its reactivity and interaction with biological targets.

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl)-pyridin-3-yldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-14(12-6-2-3-7-13(12)16-10)18-17-11-5-4-8-15-9-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWBAQMSGQWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250221
Record name 2-Methyl-3-[2-(3-pyridinyl)diazenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60487-16-3
Record name 2-Methyl-3-[2-(3-pyridinyl)diazenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60487-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-[2-(3-pyridinyl)diazenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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